molecular formula C10H12O3 B1593637 2,6-Dimethoxy-4-methylbenzaldehyde CAS No. 6937-96-8

2,6-Dimethoxy-4-methylbenzaldehyde

Cat. No.: B1593637
CAS No.: 6937-96-8
M. Wt: 180.2 g/mol
InChI Key: VVBGEVFGPIUGNB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring two methoxy groups (-OCH3) and one methyl group (-CH3) attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, resins, and other organic chemicals.

Synthetic Routes and Reaction Conditions:

  • Benzoin Condensation: One common method involves the benzoin condensation of benzaldehyde derivatives, followed by selective methylation and oxidation steps.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 2,6-dimethoxytoluene with acyl chlorides in the presence of a Lewis acid catalyst.

Industrial Production Methods: In industrial settings, large-scale synthesis often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and specific application requirements.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).

Major Products Formed:

  • Oxidation: 2,6-Dimethoxy-4-methylbenzoic acid.

  • Reduction: 2,6-Dimethoxy-4-methylbenzyl alcohol.

  • Substitution: 2,6-Dimethoxy-4-methylbromobenzene.

Scientific Research Applications

2,6-Dimethoxy-4-methylbenzaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs). Additionally, it is used in the production of resins and other organic materials. Its unique chemical structure makes it a valuable tool in organic synthesis and medicinal chemistry.

Mechanism of Action

2,6-Dimethoxy-4-methylbenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde. its unique substitution pattern on the benzene ring gives it distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other derivatives may not be as effective.

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzaldehyde

  • 3,4-Dimethoxybenzaldehyde

  • 2,6-Dimethoxytoluene

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Properties

IUPAC Name

2,6-dimethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGEVFGPIUGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282987
Record name 2,6-dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-96-8
Record name 6937-96-8
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Record name 2,6-dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxy-4-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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